molecular formula C11H12N2O B13529149 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B13529149
M. Wt: 188.23 g/mol
InChI Key: QROSBXMPMCZHDF-VIFPVBQESA-N
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Description

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethan-1-ol moiety. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate ketone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and scalability of the synthesis process . Additionally, the use of catalysts and optimized reaction conditions can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring with a phenyl group and an ethan-1-ol moiety allows for versatile applications in various fields.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1S)-1-(3-imidazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m0/s1

InChI Key

QROSBXMPMCZHDF-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N2C=CN=C2)O

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)O

Origin of Product

United States

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